molecular formula C12H18S B12598497 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene CAS No. 647843-23-0

2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene

Cat. No.: B12598497
CAS No.: 647843-23-0
M. Wt: 194.34 g/mol
InChI Key: VCSWNEPQFLMELG-UHFFFAOYSA-N
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Description

2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl group, which is further connected to a 1,4-dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with ethylsulfanyl ethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,4-dimethylbenzene.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1,4-dimethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Ethylsulfanyl)ethane-1-thiol
  • Ethyl 2-methylbutanoate
  • Methyl 2-methylbutanoate

Uniqueness

2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

647843-23-0

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

2-(1-ethylsulfanylethyl)-1,4-dimethylbenzene

InChI

InChI=1S/C12H18S/c1-5-13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3

InChI Key

VCSWNEPQFLMELG-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C1=C(C=CC(=C1)C)C

Origin of Product

United States

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